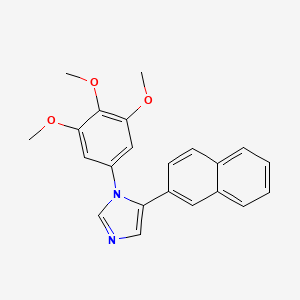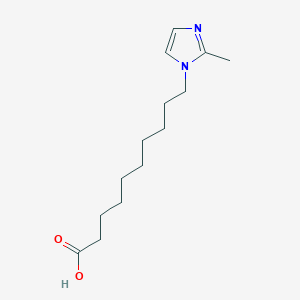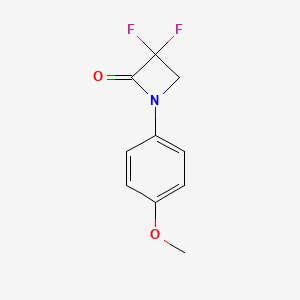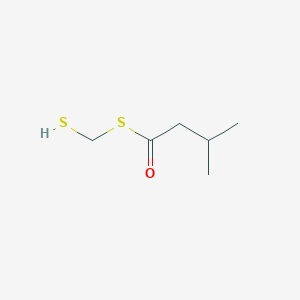
5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst. For this compound, the starting materials are likely to be 2-naphthaldehyde and 3,4,5-trimethoxyaniline.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the imidazole ring. This step may require heating and the use of a dehydrating agent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. It could be investigated for its potential as a drug lead compound.
Medicine: If the compound shows promising biological activity, it could be further developed into therapeutic agents for the treatment of various diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or dyes.
作用機序
The mechanism of action of 5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethoxyphenyl group could enhance its binding affinity to certain targets, while the naphthalene ring may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
1-(3,4,5-trimethoxyphenyl)-2-(naphthalen-2-yl)ethanone: This compound shares the trimethoxyphenyl and naphthalene groups but differs in the presence of an ethanone linkage instead of an imidazole ring.
5-(naphthalen-2-yl)-1-phenyl-1H-imidazole: This compound has a similar imidazole ring and naphthalene group but lacks the trimethoxyphenyl group.
Uniqueness
5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the combination of the imidazole ring, naphthalene group, and trimethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
915954-53-9 |
|---|---|
分子式 |
C22H20N2O3 |
分子量 |
360.4 g/mol |
IUPAC名 |
5-naphthalen-2-yl-1-(3,4,5-trimethoxyphenyl)imidazole |
InChI |
InChI=1S/C22H20N2O3/c1-25-20-11-18(12-21(26-2)22(20)27-3)24-14-23-13-19(24)17-9-8-15-6-4-5-7-16(15)10-17/h4-14H,1-3H3 |
InChIキー |
VQIFHAGEERVOKJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=NC=C2C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)




![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)

![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)

![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)
